2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine
Description
2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine is a halogenated biphenyl amine derivative characterized by a chloro substituent at the 2'-position and a fluoro substituent at the 2-position of the biphenyl scaffold. This compound belongs to a broader class of substituted biphenyl amines, which are of significant interest in medicinal chemistry and materials science due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C12H9ClFN |
|---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-fluoroaniline |
InChI |
InChI=1S/C12H9ClFN/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14/h1-7H,15H2 |
InChI Key |
PGGPBQWNHBHPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine. Here are two common methods:
-
Halogenation of Biphenyl:
- Biphenyl can be chlorinated and fluorinated sequentially to yield the desired compound.
- Chlorination typically occurs at the benzylic position, forming 2-chlorobiphenyl.
- Subsequent fluorination introduces the fluorine atom, resulting in 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine.
-
Cross-Coupling Reactions:
- Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, can be employed.
- These reactions involve coupling an aryl halide (e.g., 2-chlorobiphenyl) with an aryl boronic acid or aryl amine (e.g., 2-fluoroaniline).
Industrial Production
The industrial production of this compound may involve large-scale halogenation processes followed by purification steps.
Chemical Reactions Analysis
Reactivity
Benzylic Position Reactivity:
Common Reagents and Conditions
- Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.
- Fluorination: Fluorine gas or a fluorinating agent (e.g., Selectfluor®).
- Cross-Coupling: Palladium catalyst, base, and appropriate coupling partners.
Major Products
The major product is 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine itself.
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Materials Science: For designing functional materials.
Medicinal Chemistry: As a scaffold for drug development.
Mechanism of Action
The specific mechanism of action for 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine depends on its context (e.g., as a drug or catalyst). Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine, highlighting substituent effects on properties and applications:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., 2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl) demonstrate improved aqueous solubility, a critical factor in pharmaceutical formulations .
- Melting Points : Oxadiazole-containing derivatives (e.g., compound 3ai, 161–163°C) exhibit higher melting points than alkyl-substituted analogs, likely due to increased crystallinity from heterocyclic rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
